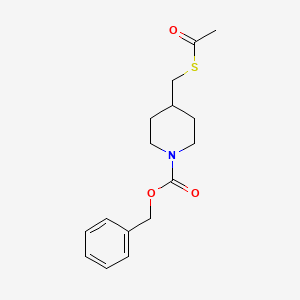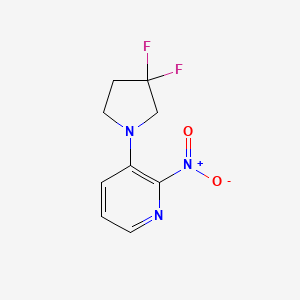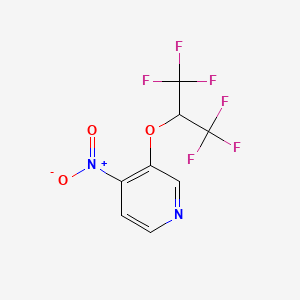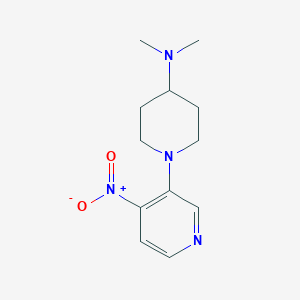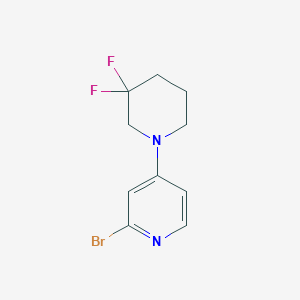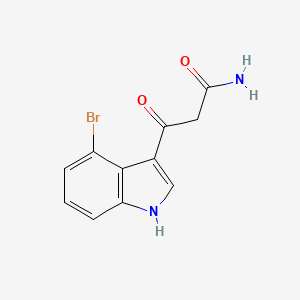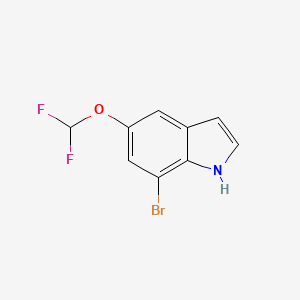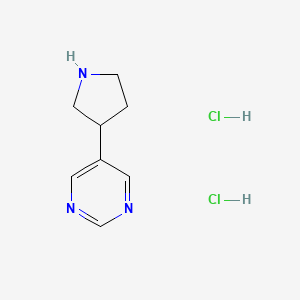
5-Pyrrolidin-3-ylpyrimidine dihydrochloride
Vue d'ensemble
Description
5-Pyrrolidin-3-ylpyrimidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 and a molecular weight of 222.11 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis process can be enhanced by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antiviral Activity
5-Pyrrolidin-3-ylpyrimidine dihydrochloride derivatives have demonstrated significant antiviral properties. For instance, a study by Bergstrom et al. (1984) explored various C-5 substituted tubercidin analogues, revealing substantial activity against RNA viruses. The study highlighted the importance of structural modification at C-5 and the potential of these analogues as biologically active agents (Bergstrom et al., 1984).
Synthesis and Structural Analysis
Research by Filichev and Pedersen (2001) focused on synthesizing pyrimidine 1′-aza-C-nucleosides, illustrating the fusion of 5-bromouracil, 5-bromocytosine, and 5-bromoisocytosine with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This study contributes to understanding the structural composition and synthesis methodologies of related compounds (Filichev & Pedersen, 2001).
Pharmaceutical Research
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the role of the pyrrolidinyl and pyrimidinyl groups in the drug's metabolic pathways. This research is crucial for understanding the pharmacokinetics of drugs containing similar structures (Sharma et al., 2012).
Organic Chemistry and Catalysis
Das et al. (2011) explored the use of iodine as a catalyst in the synthesis of tetrahydropyrimidines and pyrrolidines. This study provides insights into efficient synthetic pathways for related compounds in organic chemistry (Das et al., 2011).
Application in OLEDs
Chang et al. (2013) utilized pyrimidine chelates for synthesizing a new class of heteroleptic Ir(III) metal complexes, demonstrating their application in organic light-emitting diodes (OLEDs). This highlights the potential use of pyrimidine derivatives in advanced material sciences (Chang et al., 2013).
Biochemistry and Enzyme Inhibition
Samanta et al. (2009) synthesized morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides, evaluating their action as inhibitors of ribonuclease A. This research is vital for understanding the biochemical interactions and potential therapeutic applications of these compounds (Samanta et al., 2009).
Orientations Futures
The future research of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride and its derivatives could focus on exploring their potential applications in various fields, such as medicinal chemistry . The pyrrolidine ring, a key component of this compound, is known to be a versatile scaffold for novel biologically active compounds .
Propriétés
IUPAC Name |
5-pyrrolidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-3-7(1)8-4-10-6-11-5-8;;/h4-7,9H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGMPZXKQEJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



